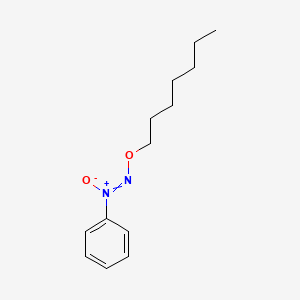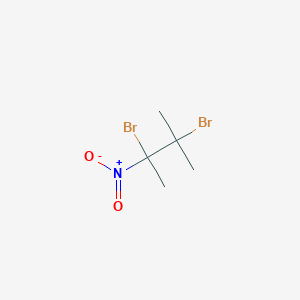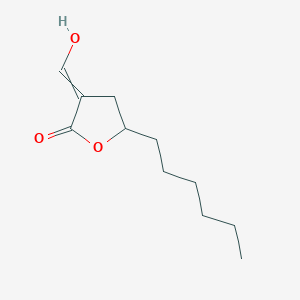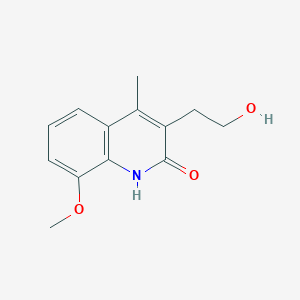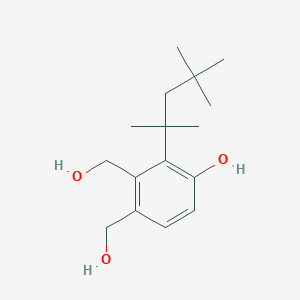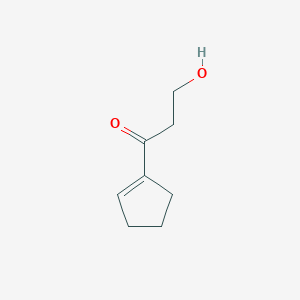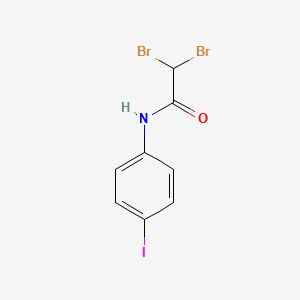
2,2-Dibromo-N-(4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C8H6Br2INO It is a halogenated acetamide derivative, characterized by the presence of bromine and iodine atoms attached to the phenyl ring and the acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-N-(4-iodophenyl)acetamide typically involves the bromination and iodination of acetamide derivatives. One common method includes the reaction of 4-iodoaniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,2-Dibromo-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学的研究の応用
2,2-Dibromo-N-(4-iodophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dibromo-N-(4-iodophenyl)acetamide involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(2-Bromophenyl)acetamide: This compound has a similar structure but lacks the additional bromine and iodine atoms.
N-(2,4-Dibromophenyl)acetamide: Similar to 2,2-Dibromo-N-(4-iodophenyl)acetamide but without the iodine atom.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
63389-52-6 |
|---|---|
分子式 |
C8H6Br2INO |
分子量 |
418.85 g/mol |
IUPAC名 |
2,2-dibromo-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6Br2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13) |
InChIキー |
YDXSGQMTJBMHMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(Br)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


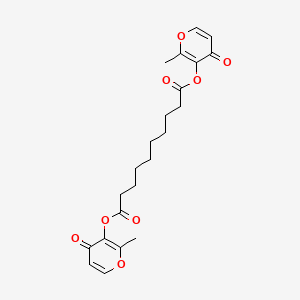
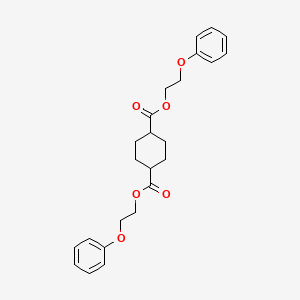
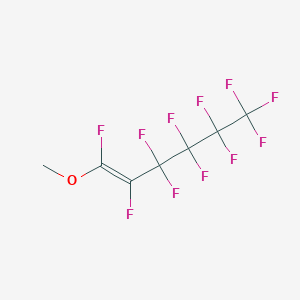
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
